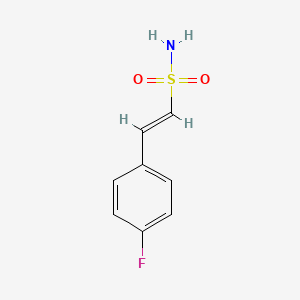

2-(4-Fluorophenyl)ethene-1-sulfonamide

Description

Contextualization of Ethenesulfonamides in Contemporary Organic Chemistry Research

Ethenesulfonamides, also known as vinylsulfonamides, are a class of organic compounds that feature a sulfonamide moiety directly attached to a carbon-carbon double bond. This structural arrangement imparts unique chemical reactivity to the molecule. The vinyl group can participate in a variety of addition reactions, while the sulfonamide group can influence the electronic properties of the vinyl system and provide sites for further functionalization.

In contemporary organic chemistry, ethenesulfonamides are recognized as versatile building blocks for the synthesis of more complex molecules. cymitquimica.com Their reactivity makes them valuable substrates in several important transformations, including:

Michael Additions: The electron-withdrawing nature of the sulfonamide group activates the vinyl system, making it an excellent Michael acceptor for a wide range of nucleophiles.

Cycloaddition Reactions: Ethenesulfonamides can participate as dipolarophiles in [3+2] cycloaddition reactions and as dienophiles in [4+2] Diels-Alder reactions, providing access to a variety of five- and six-membered heterocyclic and carbocyclic ring systems. uchicago.edulibretexts.org

Polymerization: The vinyl group allows for the polymerization of ethenesulfonamide (B1200577) monomers, leading to the formation of polyvinylsulfonamides, which have applications in materials science. cymitquimica.com

The reactivity of ethenesulfonamides has been harnessed in the development of covalent inhibitors, where the vinyl group acts as an electrophilic "warhead" that can form a covalent bond with nucleophilic residues, such as cysteine or lysine, in target proteins. nih.gov This has led to their exploration as alternatives to acrylamides in the design of targeted therapeutics. nih.gov

Significance of Fluorinated Organic Compounds in Molecular Design and Exploration

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. nih.govresearchgate.netpsychoactif.orgselvita.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can have profound effects on a molecule's behavior. selvita.com

Key impacts of fluorination in molecular design include:

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation. Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can enhance the metabolic stability of a drug candidate, leading to improved pharmacokinetic profiles. tandfonline.com

Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within a molecule, influencing its interactions with biological targets. Fluorine can participate in favorable dipole-dipole interactions, hydrogen bonds (acting as a hydrogen bond acceptor), and other non-covalent interactions, which can enhance binding affinity and potency.

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to steric and electronic effects, which can be crucial for its interaction with a specific binding site.

pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can impact a molecule's ionization state at physiological pH and, consequently, its solubility and bioavailability. tandfonline.com

The strategic incorporation of fluorine, as seen in 2-(4-fluorophenyl)ethene-1-sulfonamide, is a testament to the power of this element in modern molecular design and exploration. nih.gov

Overview of the Research Landscape for Sulfonamide Functional Groups in Complex Molecules

The sulfonamide functional group (-SO₂NHR) is a cornerstone of medicinal chemistry and has been a key component in a vast array of therapeutic agents for over half a century. acs.org This functional group is not merely a passive linker but an active contributor to the biological and physicochemical properties of a molecule.

The research landscape for sulfonamides is broad and diverse, encompassing a wide range of therapeutic areas:

Antimicrobial Agents: The discovery of sulfonamide antibiotics marked a revolution in the treatment of bacterial infections. They act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. ambeed.com

Anticancer Agents: Sulfonamide-containing compounds have been developed as inhibitors of various targets in cancer therapy, including carbonic anhydrases, kinases, and tubulin. nih.gov

Diuretics: Thiazide diuretics and related sulfonamide-based compounds are widely used in the management of hypertension and edema.

Antiviral Agents: Certain sulfonamides have been found to exhibit antiviral activity against a range of viruses.

Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group, making it a common feature in inhibitors of metalloenzymes such as carbonic anhydrases and matrix metalloproteinases.

The sulfonamide group's ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its synthetic accessibility have cemented its place as a privileged functional group in drug discovery. The continued exploration of novel sulfonamide-containing molecules, such as this compound, highlights the enduring importance of this functional group in the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-(4-fluorophenyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H,(H2,10,11,12)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTWJCHMMFWKPV-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CS(=O)(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/S(=O)(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 4 Fluorophenyl Ethene 1 Sulfonamide

Development and Optimization of Synthetic Routes

The development of synthetic routes is driven by the need for efficiency, high yields, and control over the final product's structure. Research has led to several reliable methods for synthesizing vinylsulfonamides.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. youtube.comlibretexts.org This reaction typically couples an organoboron compound (like a boronic acid) with an organohalide or triflate. libretexts.org The catalytic cycle involves three key steps: oxidative addition of the halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

For the synthesis of 2-(4-fluorophenyl)ethene-1-sulfonamide, this strategy can be employed to form the crucial aryl-vinyl bond. A common approach involves the Suzuki-Miyaura coupling of a vinylsulfonamide precursor, such as a bromo-vinylsulfonamide, with 4-fluorophenylboronic acid. The reaction tolerates a wide range of functional groups, and conditions can be optimized by screening different palladium catalysts, ligands, and bases. ysu.ammdpi.com For instance, studies on related substrates have shown that catalysts like Pd(PPh₃)₄ combined with bases such as K₃PO₄ or potassium fluoride (B91410) in solvents like 1,4-dioxane (B91453) or THF/water mixtures can provide high yields. ysu.ammdpi.com

Another variation involves a three-component synthesis where sulfuric chloride (SO₂Cl₂) acts as a linchpin. nih.gov In this approach, a sulfamoyl chloride is generated in situ from an amine and SO₂Cl₂, which then undergoes a Suzuki-Miyaura reaction with an arylboronic acid. nih.gov This method allows for the convergent assembly of diverse sulfonamides from readily available starting materials. nih.gov Similarly, arylsulfonyl chlorides can be prepared via a palladium-catalyzed Suzuki-Miyaura coupling between arylboronic acids and a specialized [SO₂Cl]⁺ synthon, with the resulting sulfonyl chloride being converted to the sulfonamide in a subsequent step. nih.gov

| Coupling Partners | Catalyst / Ligand | Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| Arylboronic Acid + Sulfamoyl Chloride (in situ) | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | Three-component synthesis using SO₂Cl₂. | nih.gov |

| Arylboronic Acid + Phenyl Chlorosulfate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Forms arylsulfonyl chloride intermediate for subsequent amination. | nih.gov |

| 4-Tosyl-2(5H)-furanone + Arylboronic Acid | PdCl₂(PPh₃)₂ | KF | THF/H₂O | Demonstrates coupling with a vinyl sulfonate-like substrate. | ysu.am |

| 5-(4-bromophenyl)-pyrimidine + Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Example of coupling with a bromophenyl group. | mdpi.com |

The traditional and most direct method for forming a sulfonamide is the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. nih.govlibretexts.org For the target molecule, this would involve the synthesis of 2-(4-fluorophenyl)ethene-1-sulfonyl chloride and its subsequent reaction with ammonia.

A more versatile approach starts with simpler, commercially available reagents. A common precursor is 2-chloroethanesulfonyl chloride. nih.govrit.edu This compound can react with an amine in the presence of a base like triethylamine. The base facilitates a dehydrohalogenation reaction to form an ethenesulfonyl chloride or a vinylsulfonamide intermediate in situ. nih.govrit.edu For example, reacting 2-chloroethanesulfonyl chloride with an amine can directly yield the corresponding vinylsulfonamide in a one-pot procedure. nih.gov The 4-fluorophenyl group would need to be introduced either before or after the sulfonamide formation, for instance, by starting with a pre-synthesized 4-fluorostyrene (B1294925) derivative.

The general reaction is as follows: R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃⁺Cl⁻

This method is robust, but the required sulfonyl chlorides can be unstable and sensitive to moisture. nih.gov

Ethenesulfonyl fluoride (ESF) and its derivatives are highly reactive Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles. researchgate.netchemrxiv.org ESF is considered one of the most powerful Michael acceptors, which explains its high reactivity. researchgate.net This reactivity can be harnessed to construct the this compound skeleton.

The key step would be a Michael-type addition of a 4-fluorophenyl nucleophile to the double bond of ethenesulfonyl fluoride. This is typically achieved using an organometallic reagent, such as a 4-fluorophenyl Grignard reagent in the presence of a copper catalyst (organocuprate), which would add to the β-position of the vinyl group.

While many studies focus on the aza-Michael (amine addition) or thia-Michael (thiol addition) reactions to the vinyl group of pre-formed vinyl sulfonamides or sulfonyl fluorides nih.govpsu.edunih.gov, the principle extends to carbon nucleophiles. The high electrophilicity of the vinyl group in ESF makes it an excellent substrate for such additions. researchgate.net Following the Michael addition, the resulting sulfonyl fluoride can be converted to the sulfonamide. The use of sulfonyl fluorides is often preferred over sulfonyl chlorides due to their greater stability and distinct reactivity. rhhz.netd-nb.inforesearchgate.net

One-pot syntheses offer significant advantages by reducing the number of workup and purification steps, saving time, and minimizing waste. Several such protocols are applicable to the synthesis of this compound and its analogs.

A notable example is the one-pot synthesis of vinylsulfonamides from 2-chloroethanesulfonyl chloride. nih.gov In this method, the starting sulfonyl chloride is added to a solution containing an amine and a base (like triethylamine), leading directly to the vinylsulfonamide product in good yields. nih.gov

More advanced one-pot methods have also been developed. A copper-catalyzed, one-pot process allows for the synthesis of sulfonamides directly from aromatic carboxylic acids and amines. princeton.eduprinceton.edu This procedure involves a decarboxylative halosulfonylation of the acid to form a sulfonyl chloride intermediate, which is then aminated in the same vessel. princeton.eduprinceton.edu Another powerful strategy is the palladium-catalyzed three-component synthesis mentioned earlier, which combines an amine, sulfuric chloride, and a boronic acid to assemble the sulfonamide in a single operation. nih.gov Similarly, one-pot syntheses of sulfonimidamides, close relatives of sulfonamides, have been achieved using a sulfinylamine reagent as a linchpin to connect an organometallic reagent and an amine. nih.gov

| Protocol | Starting Materials | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|---|

| Vinylsulfonamide Synthesis | 2-Chloroethanesulfonyl chloride, Amine | Triethylamine | Direct formation of vinylsulfonamide via in situ elimination and amination. | nih.gov |

| Decarboxylative Sulfonylation | Aromatic Carboxylic Acid, Amine, SO₂Cl₂ | Copper(I) catalyst | Converts a carboxylic acid to a sulfonyl chloride, followed by amination. | princeton.eduprinceton.edu |

| Three-Component Suzuki Coupling | Amine, SO₂Cl₂, Arylboronic Acid | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos) | Convergent synthesis via in situ formation of a sulfamoyl chloride intermediate. | nih.gov |

| Sulfonimidamide Synthesis | Organometallic Reagent, Amine | N-Sulfinyltritylamine (TrNSO) | Linchpin approach for assembling three components into sulfonimidamide analogs. | nih.gov |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of these reactions is crucial for controlling their outcomes, particularly the geometry of the newly formed double bond.

The synthesis of this compound involves the formation of a disubstituted alkene, which can exist as either the E (trans) or Z (cis) stereoisomer. The regioselectivity (the specific placement of the aryl and sulfonyl groups) is generally defined by the choice of reactants, but the stereoselectivity is highly dependent on the reaction mechanism.

Many synthetic methods show a strong preference for the formation of the thermodynamically more stable E-isomer. For example, the Horner-Wadsworth-Emmons (HWE) and related Horner reactions, which react a phosphorus-stabilized carbanion with an aldehyde, are well-known for their high E-selectivity. organic-chemistry.org A synthesis of vinylsulfonamides using a Horner-type reaction between aldehydes and diphenylphosphorylmethanesulfonamide consistently produced the trans (E) isomer, a result attributed to minimizing steric hindrance in the reaction's transition state. organic-chemistry.org Similarly, a Peterson olefination approach to synthesize vinylsulfonamides was found to be highly E-stereoselective. researchgate.net

However, high selectivity is not always achieved. Some reported syntheses of related vinylsulfonamides have resulted in mixtures of E and Z isomers, indicating a less-controlled stereochemical pathway. researchgate.net The stereospecificity of a reaction can be influenced by factors such as the choice of catalyst, solvent, and the steric and electronic properties of the substrates.

| Reaction Type | Typical Outcome | Mechanistic Rationale | Reference |

|---|---|---|---|

| Horner Reaction | High E-selectivity (trans) | Formation of the thermodynamically favored anti-oxaphosphetane intermediate, which eliminates to the E-alkene. Minimizes steric hindrance. | organic-chemistry.org |

| Peterson Olefination | High E-selectivity | Depends on conditions; basic workup of the intermediate β-hydroxysilane favors the more stable E-alkene via syn-elimination. | researchgate.net |

| Dehydrative Synthesis | Can be E/Z mixtures or exclusively E-isomer | Selectivity depends on the specific substrate and elimination conditions; often favors the more stable E-isomer. | researchgate.net |

Role of Catalysts and Reagents in Reaction Efficiency and Selectivity

The Horner-Wadsworth-Emmons reaction is a powerful tool for the formation of carbon-carbon double bonds and is particularly effective for creating (E)-alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, the key reagents are 4-fluorobenzaldehyde (B137897) and a sulfamoylmethylphosphonate. The choice of base and solvent plays a critical role in the efficiency and selectivity of this condensation reaction.

The Role of the Base: The primary function of the base in the HWE reaction is to deprotonate the phosphonate (B1237965) reagent, generating a nucleophilic phosphonate carbanion. wikipedia.org The strength and nature of the base can significantly influence the reaction rate and the stereoselectivity of the resulting alkene. Strong bases such as sodium hydride (NaH) are commonly employed to ensure complete deprotonation of the phosphonate. rsc.org However, for substrates that are sensitive to strong bases, milder conditions have been developed. These include the use of lithium chloride (LiCl) in combination with an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). wikipedia.org The choice of cation associated with the base (e.g., Li+, Na+, K+) can also impact the stereochemical outcome, with lithium salts often favoring the formation of (E)-alkenes. wikipedia.org

The Role of the Solvent: The solvent serves to dissolve the reactants and facilitate the reaction. The polarity of the solvent can influence the stability of the intermediates and the transition states, thereby affecting the reaction's efficiency and selectivity. researchgate.net Common solvents for HWE reactions include aprotic polar solvents like tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF). google.com The selection of the solvent is often intertwined with the choice of the base to ensure optimal reaction conditions.

A typical procedure for the synthesis of a vinyl sulfonamide using the HWE reaction involves the initial preparation of a phosphonate reagent, such as diphenylphosphorylmethanesulfonamide. organic-chemistry.org This reagent is then deprotonated with a suitable base to form the corresponding ylide. The subsequent reaction of this ylide with an aldehyde, in this case, 4-fluorobenzaldehyde, leads to the formation of the desired vinyl sulfonamide. organic-chemistry.org The reaction generally yields the thermodynamically more stable (E)-isomer as the major product, which is attributed to steric hindrance in the transition state. organic-chemistry.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Diphenylphosphorylmethanesulfonamide | Sodium Hydride | Tetrahydrofuran | This compound | Predominantly (E)-isomer | organic-chemistry.org |

| Aldehyde | Stabilized Phosphonate Ylide | NaH, BuLi, NaOMe | Various organic solvents | Olefin | Excellent E-selectivity | organic-chemistry.org |

| Aldehyde | α-Branched Phosphonate | - | - | (E)-Alkene | Almost exclusively for aromatic aldehydes | wikipedia.org |

Green Chemistry Approaches and Sustainable Synthesis Development

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. For the synthesis of sulfonamides, including vinyl sulfonamides like this compound, research has focused on developing more sustainable methodologies.

One key area of development is the use of environmentally benign solvents. Traditional HWE reactions often employ volatile and potentially hazardous organic solvents. Recent studies have explored the use of deep eutectic solvents (DESs) as a greener alternative. organic-chemistry.org DESs are mixtures of hydrogen bond donors and acceptors that form a liquid at a lower temperature than the individual components. They are often biodegradable, non-toxic, and can be recycled, making them attractive for sustainable synthesis.

Furthermore, reaction conditions are being optimized to reduce energy consumption. This includes performing reactions at ambient temperature whenever possible and developing one-pot procedures that minimize the number of synthetic steps and purification stages. Visible-light-induced synthesis of vinyl sulfones has also been explored as a mild and efficient method. acs.org

While specific examples of the application of these green chemistry principles to the synthesis of this compound are not extensively documented, the general methodologies developed for vinyl sulfonamides and other sulfonamides provide a clear pathway for the future development of a more sustainable synthesis of this compound. The adaptation of HWE reactions to aqueous or other green solvent systems, coupled with the use of milder bases and energy-efficient conditions, represents a promising direction for future research.

| Green Chemistry Approach | Specific Method/Reagent | Potential Benefit for Synthesis | Reference |

|---|---|---|---|

| Sustainable Solvents | Deep Eutectic Solvents (DESs) | Biodegradable, non-toxic, recyclable solvent system. | organic-chemistry.org |

| Alternative Solvents | Polyethylene Glycol (PEG-400) | Environmentally benign and recoverable solvent. | |

| Energy Efficiency | Visible-light-induced synthesis | Mild reaction conditions, reducing energy consumption. | acs.org |

| Catalysis | DBU/K2CO3 under solvent-free conditions | Eliminates the need for hazardous solvents and simplifies purification. | idexlab.com |

Advanced Spectroscopic and Structural Elucidation of 2 4 Fluorophenyl Ethene 1 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 2-(4-Fluorophenyl)ethene-1-sulfonamide, a suite of NMR experiments would be employed to map out its atomic connectivity, three-dimensional arrangement, and dynamic behavior.

Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Proton and Carbon Connectivity

To unambiguously assign the proton (¹H) and carbon (¹³C) signals and establish the covalent framework of the molecule, a series of two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. uni.lu For this compound, COSY would reveal correlations between the two vinylic protons on the ethene bridge and any coupling between them and the protons on the adjacent aromatic ring or sulfonamide group, if present.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. sigmaaldrich.com It is a powerful method for assigning carbon signals based on their known proton assignments. For the target molecule, HSQC would definitively link each vinylic and aromatic proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. alfa-chemistry.com This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. Key HMBC correlations would include those from the vinylic protons to the carbons of the fluorophenyl ring and from the NH₂ protons to the sulfur-adjacent carbon of the ethene group.

The following table summarizes the expected correlations from these 2D NMR experiments.

| Experiment | Correlation Type | Information Gained for this compound |

| COSY | ¹H—¹H | Connectivity between vinylic protons and between aromatic protons. |

| HSQC | ¹H—¹³C (1-bond) | Direct attachment of protons to specific carbon atoms in the phenyl ring and ethene bridge. |

| HMBC | ¹H—¹³C (2-3 bonds) | Connectivity across the entire molecule, linking the fluorophenyl ring, the ethene spacer, and the sulfonamide group. |

Fluorine-19 NMR for Local Electronic Environment and Interactions

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy offers unique insights into the molecule's electronic structure. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, making it an excellent probe. alfa-chemistry.comnih.gov The chemical shift of the fluorine atom is extremely sensitive to its local electronic environment. alfa-chemistry.com For this compound, the ¹⁹F chemical shift would provide information on the electron-donating or -withdrawing effects of the ethene-1-sulfonamide substituent on the phenyl ring. Furthermore, coupling constants between the fluorine and nearby protons (³JHF) and carbons (nJCF) can be measured, providing additional structural confirmation. rsc.org

Dynamic NMR for Conformational Dynamics

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as bond rotations or ring inversions. researchgate.netnih.gov For this compound, rotation around the C-S bond and the C-C single bond could potentially be hindered. A variable-temperature (VT) NMR study could reveal if different conformers exist and interconvert. researchgate.net If the rotational barrier is high enough, separate signals for each conformer might be observed at low temperatures, which would coalesce as the temperature is raised. Analyzing the line shapes at different temperatures would allow for the calculation of the activation energy (ΔG‡) for the rotational process. However, for a molecule of this size and structure, it is likely that such rotations are fast on the NMR timescale at room temperature.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Vibrational Analysis and Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the vibrational modes of a molecule. Each functional group has characteristic absorption frequencies, making these methods ideal for structural confirmation. ripublication.com

For this compound, the key expected vibrational bands are summarized below. The exact positions can be influenced by the solid-state packing and intermolecular interactions. researchgate.net

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| **Sulfonamide (SO₂NH₂) ** | Asymmetric SO₂ stretch | ~1330–1310 |

| Symmetric SO₂ stretch | ~1160–1140 | |

| N-H stretch | ~3350–3250 | |

| S-N stretch | ~915–895 | |

| Aromatic Ring (C-F) | C-F stretch | ~1250–1100 |

| Ethene (C=C) | C=C stretch | ~1650–1600 |

| Aromatic Ring (C=C) | C=C stretch | ~1600–1450 |

| Aromatic Ring (C-H) | C-H stretch | ~3100–3000 |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. It would also reveal the molecule's preferred conformation in the crystal lattice and how the molecules pack together, governed by intermolecular forces. acs.org

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The crystal packing of sulfonamides is typically dominated by a network of intermolecular interactions. researchgate.netnih.gov

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is an excellent hydrogen bond donor (the N-H protons) and acceptor (the sulfonyl oxygens). nih.govresearchgate.net In the crystal structure of this compound, it is expected that strong N-H···O=S hydrogen bonds would form, likely creating chains or dimeric motifs that are common in sulfonamide crystals. nih.gov The fluorine atom can also act as a weak hydrogen bond acceptor (C-H···F), further influencing the crystal packing. acs.orgrsc.org

A complete X-ray crystallographic analysis would quantify the distances and angles of these hydrogen bonds and π-stacking arrangements, providing a comprehensive understanding of the supramolecular architecture. nih.gov

Elucidation of Crystal Packing Motifs and Supramolecular Assemblies

In a hypothetical crystal structure of this compound, one would anticipate several key intermolecular interactions. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). nih.gov This would likely lead to the formation of robust hydrogen-bonding networks, such as centrosymmetric dimers involving N-H···O interactions between the sulfonamide groups of two adjacent molecules. mdpi.com Such motifs are common in sulfonamide-containing crystal structures. rcsb.org

Furthermore, the presence of the 4-fluorophenyl ring and the ethene linker introduces other potential interactions. C-H···π interactions, where a C-H bond points towards the face of the aromatic ring, are expected to contribute to the packing. bldpharm.com The fluorine atom, while a weak hydrogen bond acceptor, can participate in C-H···F interactions. Additionally, π-π stacking interactions between adjacent fluorophenyl rings could play a significant role in stabilizing the crystal lattice. nih.gov The interplay of these varied interactions would result in a complex and unique three-dimensional supramolecular architecture.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface of a molecule is defined as the region where the electron distribution of the sum of spherical atoms for the whole crystal is dominated by that of the molecule . By mapping various properties onto this surface, a detailed picture of the molecular environment emerges.

A key property mapped is the normalized contact distance (dnorm), which highlights regions of intermolecular contact shorter than the van der Waals radii sum in red, indicating significant interactions like hydrogen bonds. For this compound, prominent red spots would be expected on the surface near the sulfonamide N-H and O atoms, corresponding to the primary N-H···O hydrogen bonds. mdpi.com

The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts in a single graph. The plot is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface. The percentage contribution of different types of contacts can be calculated from these plots. Based on analyses of similar molecules, the expected contributions for this compound would likely follow a pattern where H···H contacts, representing van der Waals forces, account for the largest surface area, followed by H···O/O···H (from sulfonamide hydrogen bonding) and H···C/C···H contacts (from C-H···π interactions). mdpi.comnih.gov

Below is an illustrative table of the type of data generated from a Hirshfeld analysis, showing percentage contributions of various intermolecular contacts for a related sulfonamide-containing compound.

| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface |

| H···H | 36.5% |

| H···O/O···H | 18.6% |

| H···C/C···H | 15.4% |

| H···Cl/Cl···H | 11.2% |

| C···C | 7.6% |

| Note: Data is illustrative and based on a known structure containing chloro- and ethenyl- moieties to demonstrate the output of Hirshfeld analysis. mdpi.com |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a novel compound and for elucidating its structure through controlled fragmentation. Using techniques like electrospray ionization (ESI), an accurate mass of the molecular ion can be obtained, typically with a precision of less than 5 parts per million (ppm). For this compound (C₈H₈FNO₂S), the expected monoisotopic mass is 201.0260 g/mol . HRMS would be able to confirm this with high accuracy.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a characteristic pattern of fragment ions. The fragmentation of sulfonamides under ESI conditions often follows predictable pathways. uni.lu For this compound, key fragmentation events would likely include:

Loss of SO₂: A common pathway for sulfonamides, leading to a significant fragment ion.

Cleavage of the C-S bond: Breaking the bond between the ethene group and the sulfur atom.

Fragmentation of the ethene linker: Cleavage along the two-carbon chain.

Fission of the fluorophenyl ring: Generating characteristic aromatic fragments.

By analyzing the precise masses of these fragments, the connectivity of the molecule can be pieced together, confirming the proposed structure. A predicted table of possible adducts and their calculated mass-to-charge ratios (m/z) for the related compound 2-(4-fluorophenyl)ethane-1-sulfonamide (B2460026) is shown below to illustrate the type of data obtained.

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 204.04891 |

| [M+Na]⁺ | 226.03085 |

| [M-H]⁻ | 202.03435 |

| [M+NH₄]⁺ | 221.07545 |

| Note: This data is for the saturated analogue, 2-(4-fluorophenyl)ethane-1-sulfonamide, and is computationally predicted. It serves to illustrate the output of an HRMS analysis. |

Computational and Theoretical Investigations on 2 4 Fluorophenyl Ethene 1 Sulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Quantum Chemical Properties

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic properties of molecules with high accuracy. arxiv.org It is particularly effective for predicting geometries, energies, and spectroscopic parameters. arxiv.org Studies on related sulfonamide and fluorophenyl-containing compounds frequently employ DFT, often using the B3LYP functional with basis sets like 6-311++G(d,p), to achieve a reliable correlation between theoretical and experimental data. nih.govajchem-a.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process minimizes the energy of the molecule to find its equilibrium structure. For a flexible molecule like 2-(4-Fluorophenyl)ethene-1-sulfonamide, this involves exploring the conformational energy landscape to identify the global minimum and other low-energy conformers.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents typical bond lengths and angles expected from a DFT/B3LYP calculation. Actual values would be determined from a specific computational output.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| C=C | 1.34 Å | |

| C-S | 1.78 Å | |

| S=O | 1.45 Å | |

| S-N | 1.65 Å | |

| C-F | 1.36 Å | |

| Bond Angles | ||

| C=C-S | 123.5° | |

| O=S=O | 120.0° | |

| O=S=N | 107.5° | |

| Dihedral Angles | ||

| C-C-S-N | ~90° (gauche) | |

| F-C-C=C | ~180° (trans) |

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity. ajchem-a.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. irjweb.com

Table 2: Calculated Frontier Orbital Energies and Global Reactivity Descriptors (Illustrative Data) Based on typical values for similar aromatic sulfonamides from DFT calculations.

| Parameter | Symbol | Formula | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.65 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.95 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.70 |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 4.30 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.35 |

| Chemical Softness | S | 1/(2η) | 0.21 |

| Electrophilicity Index | ω | χ²/(2η) | 3.93 |

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution on a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. ajchem-a.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP surface would show:

Negative Regions (Red/Yellow): These areas of high electron density are prone to electrophilic attack. They are expected to be concentrated around the highly electronegative oxygen atoms of the sulfonamide group, the nitrogen atom, and the fluorine atom on the phenyl ring. ajchem-a.com

Positive Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack. The most positive potential is typically found around the hydrogen atoms of the sulfonamide amine (N-H), making them potential hydrogen bond donors.

Neutral Regions (Green): These areas, likely the carbon backbone of the phenyl ring, have a near-zero potential.

This analysis helps predict how the molecule will interact with biological receptors or other reactants.

Natural Bond Orbital (NBO) analysis examines charge transfer and conjugative interactions within a molecule. nih.gov It provides a detailed picture of the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

In this compound, key NBO interactions would likely include:

Delocalization from the lone pairs of the sulfonyl oxygen atoms (n(O)) to the antibonding orbitals of adjacent S-N and S-C bonds (σ*).

Hyperconjugation involving the π-electrons of the fluorophenyl ring and the ethene bridge (π -> π*).

Interactions between the lone pair on the sulfonamide nitrogen (n(N)) and the antibonding orbitals of the S=O bonds.

Table 3: Predicted Major NBO Donor-Acceptor Interactions (Illustrative Data)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| π (C=C, phenyl) | π* (C=C, ethene) | 20.5 |

| n(O) of SO₂ | σ* (S-N) | 5.8 |

| n(N) of NH₂ | σ* (S=O) | 2.5 |

| π (C=C, ethene) | σ* (S-C) | 4.1 |

DFT calculations are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data for structural validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.net Computational studies on fluorinated inhibitors have shown that predicted shifts can accurately reflect experimental trends, aiding in structure elucidation. nih.govuni-muenchen.de For the title compound, calculations would predict distinct shifts for the aromatic and vinylic protons, the carbons of the phenyl ring, and a characteristic shift for the ¹⁹F nucleus.

Vibrational Frequencies: DFT can compute the harmonic vibrational frequencies corresponding to a molecule's normal modes. These calculated frequencies, when properly scaled to account for anharmonicity, typically show excellent agreement with experimental FT-IR and Raman spectra. nih.gov This allows for a detailed assignment of spectral bands to specific molecular motions, such as the characteristic symmetric and asymmetric stretches of the S=O bonds, the N-H stretch, and the C-F stretch.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths. researchgate.net The predicted absorption maxima (λmax) can be compared to experimental UV-Vis spectra. nih.gov For this compound, the spectrum would likely be dominated by π → π* transitions within the conjugated system formed by the fluorophenyl ring and the ethene bridge.

Table 4: Predicted Key Spectroscopic Data (Illustrative)

| Spectroscopy | Parameter | Predicted Value | Assignment / Transition |

| NMR | ¹⁹F Chemical Shift | -115 ppm | C-F on phenyl ring |

| ¹H Chemical Shift | 7.2 - 7.8 ppm | Aromatic/Vinylic Protons | |

| ¹H Chemical Shift | 5.5 ppm | Amine (NH₂) Protons | |

| Vibrational | IR Frequency | 3350 cm⁻¹ | N-H stretch |

| IR Frequency | 1340 cm⁻¹ | S=O asymmetric stretch | |

| IR Frequency | 1160 cm⁻¹ | S=O symmetric stretch | |

| IR Frequency | 1225 cm⁻¹ | C-F stretch | |

| UV-Vis | λmax | 275 nm | π → π* (Phenyl-Ethene) |

Molecular Dynamics (MD) Simulations for Conformational Stability and Solution Behavior

While DFT provides a static, gas-phase picture of a molecule at 0 K, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time at a given temperature, often in the presence of a solvent. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, an MD simulation would provide valuable insights into:

Conformational Stability: By simulating the molecule in a solvent like water or DMSO, one can observe which of the low-energy conformers predicted by DFT are most stable and frequently populated at room temperature.

Solvent Effects: MD explicitly models the interactions between the solute and solvent molecules (e.g., hydrogen bonding between the sulfonamide group and water), showing how the solvent influences the molecule's preferred conformation and dynamics.

Flexibility: The simulation trajectory can be analyzed to determine the flexibility of different parts of the molecule, such as the rotation around the C-S bond or the wagging of the fluorophenyl group.

These simulations bridge the gap between theoretical calculations and real-world conditions, providing a more complete understanding of the molecule's behavior in a biological or chemical system.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG)

Detailed Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) analyses for this compound have not been extensively reported in publicly available scientific literature. These computational techniques are powerful tools for visualizing and characterizing weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, which are crucial in determining the conformational preferences and crystal packing of a molecule.

In principle, an RDG analysis would reveal regions of varying electron density gradients within the molecule. The resulting plots would illustrate the nature and strength of non-covalent interactions. For this compound, one would expect to observe interactions involving the fluorine atom, the sulfonamide group, and the phenyl ring. The NCI analysis would complement this by providing a visual representation of these interactions as surfaces, colored according to the nature of the interaction (attractive or repulsive).

While specific data for the title compound is not available, studies on similar sulfonamide-containing molecules often highlight the importance of N-H···O and C-H···O hydrogen bonds in forming stable dimeric or polymeric structures in the solid state. The fluorine atom in the phenyl ring could also participate in weak C-H···F interactions.

Quantum Chemical Descriptors and Topological Analysis

Quantum chemical descriptors provide valuable insights into the reactivity and electronic properties of a molecule. These descriptors are typically calculated using Density Functional Theory (DFT) methods. For this compound, key quantum chemical descriptors would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and the dipole moment.

A study on a broad range of sulfonamide antibiotics, while not specific to the title compound, employed DFT calculations to determine such descriptors. indexcopernicus.com These calculations are instrumental in Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the molecular structure with biological activity. indexcopernicus.com For this compound, the HOMO would likely be localized on the electron-rich phenyl ring and the ethene bridge, while the LUMO might be centered on the electron-withdrawing sulfonamide group. The energy gap between these orbitals would be indicative of the molecule's chemical reactivity and kinetic stability.

Topological analysis, based on the Quantum Theory of Atoms in Molecules (QTAIM), examines the electron density distribution to characterize the nature of chemical bonds. nih.gov This analysis involves locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, such as its value (ρ) and its Laplacian (∇²ρ). For this compound, a topological analysis would provide a quantitative description of the covalent bonds (e.g., C-C, C-S, S-N, S=O) and any intramolecular non-covalent interactions. For instance, the nature of the C-F bond and the bonds within the sulfonamide group could be precisely characterized as either predominantly shared (covalent) or closed-shell (ionic or van der Waals) interactions. nih.gov Unfortunately, specific topological data for this compound is not available in the reviewed literature.

Table of Quantum Chemical Descriptors (Hypothetical Data)

Since specific experimental or calculated data for this compound is not available, the following table presents hypothetical values for key quantum chemical descriptors based on typical values for similar organic molecules. This data is for illustrative purposes only.

| Descriptor | Hypothetical Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Dipole Moment | 3.5 D |

Chemical Reactivity and Derivatization Studies of 2 4 Fluorophenyl Ethene 1 Sulfonamide

Investigation of Functional Group Transformations

The inherent reactivity of 2-(4-fluorophenyl)ethene-1-sulfonamide is distributed across its three key structural components: the sulfonamide head, the ethene linker, and the fluorophenyl tail. Strategic manipulation of these functional groups allows for the synthesis of a wide array of derivatives with tailored properties.

Reactions at the Sulfonamide Moiety (e.g., Alkylation, Acylation)

The sulfonamide group (-SO₂NH₂) is a critical site for derivatization, primarily through reactions at the nitrogen atom. These transformations can modulate the compound's physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity.

Alkylation: The nitrogen atom of the sulfonamide can be alkylated to introduce various alkyl or aryl groups. While direct alkylation can sometimes be challenging due to the decreased nucleophilicity of the sulfonamide nitrogen, several methods have been developed to facilitate this transformation. One common approach involves the use of strong bases to deprotonate the sulfonamide, generating a more nucleophilic anion that can then react with an alkylating agent. For instance, methods utilizing alcohols as green alkylating reagents in the presence of a manganese dioxide catalyst have been reported for the N-alkylation of a variety of sulfonamides. organic-chemistry.org Another effective method is the intermolecular alkylation with trichloroacetimidates, which proceeds under neutral, thermal conditions without the need for an external catalyst. nih.gov This reaction is particularly effective for unsubstituted sulfonamides. nih.gov

Acylation: N-acylation of the sulfonamide moiety introduces an acyl group, forming an N-acylsulfonamide. This transformation can be readily achieved using acylating agents such as carboxylic acid chlorides or anhydrides. researchgate.net The reaction can be catalyzed by Lewis or Brønsted acids. For example, bismuth(III) salts have been shown to be efficient catalysts for the N-acylation of sulfonamides under both heterogeneous and solvent-free conditions. researchgate.net These reactions are generally fast and provide good to excellent yields of the corresponding N-acylsulfonamides. researchgate.net

Reactivity of the Ethene Linkage (e.g., Addition Reactions)

The ethene linkage in this compound is activated by the electron-withdrawing sulfonamide group, making it susceptible to various addition reactions. This reactivity allows for the introduction of new functional groups and the construction of more complex molecular skeletons. Vinyl sulfonamides are recognized as potent Michael acceptors and can participate in a range of cycloaddition reactions. nih.govnih.gov

Michael Addition: The electron-deficient nature of the double bond makes it an excellent Michael acceptor, readily reacting with a wide range of nucleophiles in a conjugate addition fashion. Thiol-Michael "click" reactions, for example, are a common strategy for peptide macrocyclization using vinyl sulfonamide acceptors. nih.gov The reactivity of vinyl sulfonamides in these additions is often comparable to or even greater than that of acrylates, which is attributed to the ability of the sulfur atom to stabilize the intermediate α-carbanion. nih.gov

Cycloaddition Reactions: The ethene moiety can also participate in various cycloaddition reactions to form cyclic structures.

Diels-Alder Reaction: As a dienophile, this compound can react with conjugated dienes to form six-membered rings. nih.gov The stereoselectivity of these reactions can be influenced by the solvent and the nature of the substituents on the diene. researchgate.net

[3+2] Cycloadditions: Vinyl sulfonamides are known to undergo [3+2] cycloaddition reactions with three-atom components like nitrones. nih.gov For instance, the reaction of nitrones with pentafluorophenyl vinylsulfonate leads to the formation of isoxazolidine (B1194047) rings with high stereo- and regioselectivity. nih.gov

Modifications of the Fluorophenyl Ring

The 4-fluorophenyl group offers another site for chemical modification, primarily through nucleophilic aromatic substitution (SNAᵣ).

Nucleophilic Aromatic Substitution (SNAᵣ): The fluorine atom, being a good leaving group in activated aromatic systems, can be displaced by various nucleophiles. enamine.netthieme-connect.com The presence of the electron-withdrawing ethenesulfonamide (B1200577) group at the para position enhances the electrophilicity of the carbon atom attached to the fluorine, thereby facilitating nucleophilic attack. This reaction is a powerful tool for introducing a variety of functional groups onto the aromatic ring, such as amines, alkoxides, and thiolates. enamine.net The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. researchgate.net The stability of this intermediate, and thus the reaction rate, is significantly influenced by the presence of electron-withdrawing groups ortho and para to the leaving group. thieme-connect.comresearchgate.net

Synthesis and Characterization of Novel Derivatives and Analogs

The chemical reactivity of this compound provides a platform for the rational design and synthesis of novel derivatives and analogs with potentially enhanced or modulated properties.

Design Principles for Modulating Electronic and Steric Properties

The design of new derivatives often focuses on systematically altering the electronic and steric characteristics of the parent molecule to influence its reactivity and potential biological activity.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups at different positions on the molecule can significantly impact its electronic properties.

Steric Effects: The size and shape of the substituents introduced can have a profound impact on the molecule's conformation and its ability to interact with other molecules.

Bulky groups attached to the sulfonamide nitrogen can hinder certain reactions at this site. nih.gov

Evaluation of Structure-Reactivity Relationships within Derivative Series

A systematic study of a series of derivatives allows for the establishment of structure-reactivity relationships (SRRs), providing insights into how specific structural modifications influence the chemical behavior of the molecule. For instance, a study on the synthesis of a series of (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides, which share a similar structural motif, demonstrated how variations in the substitution pattern on the chalcone (B49325) moiety affected their biological properties. nih.gov

In the context of this compound, a hypothetical series of derivatives could be synthesized to probe the influence of different functional groups on a specific reaction. The following table illustrates a potential research matrix for studying the Michael addition of a thiol to a series of ethenesulfonamide derivatives.

| Derivative | Modification Site | Substituent (R) | Expected Electronic Effect | Predicted Michael Addition Rate (Relative to Parent) |

|---|---|---|---|---|

| Parent Compound | - | -H (on sulfonamide) | Reference | 1.0 |

| N-Methyl Derivative | Sulfonamide | -CH₃ | Electron-donating | Slightly Decreased |

| N-Acetyl Derivative | Sulfonamide | -COCH₃ | Electron-withdrawing | Increased |

| 4-Methoxy Derivative | Phenyl Ring (replaces -F) | -OCH₃ | Electron-donating | Decreased |

| 4-Nitro Derivative | Phenyl Ring (replaces -F) | -NO₂ | Strongly Electron-withdrawing | Significantly Increased |

By synthesizing these derivatives and experimentally measuring their reaction rates, a quantitative structure-reactivity relationship can be established. This data is invaluable for the rational design of new compounds with fine-tuned reactivity for specific applications, such as in the development of covalent inhibitors where the reaction rate with a biological nucleophile is a critical parameter. nih.gov The synthesis and characterization of such derivatives, for example, the formation of a dihydrofuran-containing amide from a related 4-fluorophenylsulfonyl precursor, showcase the utility of this scaffold in creating complex molecules. mdpi.com

Cyclization and Rearrangement Studies

The presence of the vinylsulfonamide and the 4-fluorophenyl group in this compound allows for a range of cyclization and rearrangement reactions, primarily leading to the formation of benzo-fused sultams. These reactions are often facilitated by transition metal catalysts or radical initiators.

One prominent method for the cyclization of vinyl sulfonamides is the silver(I)-catalyzed alkylative cyclization. This approach utilizes carboxylic acids as alkyl sources to generate benzo-fused γ-sultams. While specific studies on this compound are not extensively documented, research on analogous vinyl sulfonamides demonstrates the viability of this method. The reaction proceeds via a radical-induced cyclization, where a wide array of carboxylic acids, including those with significant steric hindrance, can act as alkyl donors.

Another significant strategy for the synthesis of cyclic sulfonamides from vinyl sulfonamide precursors is the intramolecular Heck reaction. nih.govprinceton.edunih.gov This palladium-catalyzed reaction involves the coupling of an aryl or alkenyl halide with an alkene within the same molecule to form a cyclic product. nih.govprinceton.edu For a derivative of this compound, such as an N-aryl substituted version where the aryl group contains a halogen, this reaction can be a powerful tool for constructing fused ring systems. The intramolecular Heck reaction is known for its high functional group tolerance and its ability to form sterically congested carbon-carbon bonds under relatively mild conditions. nih.gov

Furthermore, a "Click, Click, Cyclize" strategy has been developed for the diversity-oriented synthesis of skeletally varied sultams from vinyl sulfonamide linchpins. This method involves pairing the vinyl sulfonamide moiety with other functional groups to initiate cyclization through various reactions, including intramolecular Michael additions, Diels-Alder reactions, and ring-closing metathesis, in addition to the Heck reaction.

While specific rearrangement studies on this compound are limited, thermal and photochemical rearrangements of related aryl and vinyl sulfonamides have been reported. nih.gov For instance, the thermal rearrangement of arylsulfamates to para-sulfonyl anilines proceeds through an intermolecular mechanism. researchgate.net Photochemical conditions can also induce cyclization in stilbene-like molecules, which share structural similarities with 2-aryl-ethenesulfonamides.

Below are illustrative data tables for representative cyclization reactions of vinyl sulfonamide derivatives, which provide insight into the potential transformations of this compound.

Table 1: Illustrative Ag(I)-Catalyzed Alkylative Cyclization of a Vinyl Sulfonamide

This table presents hypothetical data based on known silver-catalyzed cyclizations of vinyl sulfonamides to form benzo-fused γ-sultams. The substrate is a generic N-aryl vinyl sulfonamide, representing a potential reaction pathway for derivatives of this compound.

| Entry | Carboxylic Acid | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pivalic Acid | 1,2-Dichloroethane | 100 | 75 |

| 2 | Adamantane-1-carboxylic acid | Chlorobenzene | 120 | 68 |

| 3 | Cyclohexanecarboxylic acid | Toluene | 110 | 82 |

| 4 | Benzoic Acid | Dioxane | 100 | 55 |

Table 2: Representative Intramolecular Heck Reaction of an N-(2-bromophenyl)ethene-1-sulfonamide

This table illustrates typical conditions and outcomes for the intramolecular Heck reaction, a key method for synthesizing cyclic sulfonamides. The data is based on established procedures for similar substrates.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | DMF | 100 | 85 |

| 2 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ | Cs₂CO₃ | Acetonitrile | 80 | 92 |

| 3 | Pd(OAc)₂ (10) | dppf | NaOtBu | Toluene | 110 | 78 |

| 4 | PdCl₂(PPh₃)₂ (5) | None | Et₃N | DMAc | 120 | 88 |

Mechanistic Biological Studies and Molecular Interactions of 2 4 Fluorophenyl Ethene 1 Sulfonamide

In Vitro Enzyme Inhibition and Activation Studies

The biological activity of a compound is frequently determined by its ability to modulate the function of specific enzymes. The structural motifs within 2-(4-fluorophenyl)ethene-1-sulfonamide, namely the sulfonamide group and the stilbene-like backbone, suggest it may interact with several well-known enzyme families.

Kinetic studies are fundamental to understanding the potency and mechanism of enzyme inhibitors. These analyses determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), which quantify the amount of a compound needed to reduce enzyme activity by 50% and its binding affinity, respectively. For sulfonamides, the mechanism often involves competitive inhibition, where the compound competes with the enzyme's natural substrate for binding to the active site. patsnap.comfrontiersin.org

While specific kinetic data for this compound is not extensively documented in publicly available literature, the inhibitory activities of related sulfonamides against various enzymes have been well-characterized. For instance, different sulfa drugs exhibit a range of IC₅₀ and Kᵢ values against enzymes like dihydropteroate (B1496061) synthase (DHPS) and carbonic anhydrases (CAs). nih.govresearchgate.net The table below presents representative kinetic data for various sulfonamide-based inhibitors against their respective targets to illustrate the typical range of potencies observed in such studies.

Table 1: Illustrative Kinetic Data for Representative Enzyme Inhibitors

| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ |

| Sulfamethoxazole | P. carinii DHPS | 2.5 µM | 4.3 µM |

| Dapsone | P. carinii DHPS | 0.4 µM | 0.7 µM |

| Acetazolamide | Human Carbonic Anhydrase II | - | 12 nM |

| Compound 17a | Tubulin Polymerization | - | 0.32 µM |

| Compound 35 | S. aureus TyrRS | - | 0.09 µM |

This table contains data for representative compounds to illustrate typical kinetic values and is not specific to this compound.

The specificity of a compound for its molecular target is crucial for its mechanism of action. The structural elements of this compound suggest potential binding to several key proteins.

Dihydropteroate Synthase (DHPS): This enzyme is a classic target for sulfonamide antibacterials. nih.gov Sulfonamides act as competitive inhibitors by mimicking the natural substrate, para-aminobenzoic acid (pABA). patsnap.com They bind to the PABA site on the DHPS enzyme, thereby blocking the synthesis of dihydrofolate, a precursor essential for nucleotide synthesis and bacterial survival. patsnap.comfrontiersin.org The unsubstituted p-amino group on many sulfonamides is crucial for this activity. researchgate.net

Carbonic Anhydrases (CAs): The sulfonamide moiety is a well-established zinc-binding group and the primary pharmacophore for carbonic anhydrase inhibitors. nih.govmdpi.com The deprotonated sulfonamide (SO₂NH⁻) coordinates directly with the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule and disrupting the catalytic cycle of CO₂ hydration. mdpi.com Different sulfonamides can exhibit selectivity for various CA isoforms, such as the cytosolic hCA II or the tumor-associated hCA IX and hCA XII. researchgate.netnih.gov

Tyrosyl-tRNA Synthetase (TyrRS): As essential enzymes in protein synthesis, aminoacyl-tRNA synthetases are attractive targets for antimicrobial agents. nih.govrsc.org Inhibitors of TyrRS have been developed that can block the activation of tyrosine and its attachment to its corresponding tRNA, thereby halting protein production. nih.govresearchgate.net While a direct link is less established, the development of various synthetic inhibitors against TyrRS indicates the enzyme's tractability as a target. nih.gov

Tubulin: The (E)-2-(4-fluorophenyl)ethene portion of the molecule confers a structural resemblance to stilbenes like combretastatin (B1194345) A-4, which are potent inhibitors of tubulin polymerization. nih.govnih.gov Such compounds typically bind to the colchicine-binding site on β-tubulin. nih.gov This interaction destabilizes microtubules, which are critical components of the cytoskeleton involved in cell division, structure, and transport. nih.gov The inhibition of tubulin polymerization leads to cell cycle arrest, primarily in the G2/M phase, and can trigger apoptosis. nih.govnih.gov

Molecular Docking and In Silico Binding Mode Prediction

Computational methods like molecular docking are invaluable for predicting and analyzing how a ligand such as this compound might bind to a protein target at the atomic level. These studies provide insights into the binding pose, key interactions, and the energetics of the complex.

Molecular docking simulations predict the preferred orientation of a ligand within a protein's binding pocket and identify the specific amino acid residues that form key interactions.

In DHPS: Sulfonamides typically form hydrogen bonds and hydrophobic interactions within the PABA binding pocket. The sulfonamide group itself is a critical anchor. Resistance mutations often involve amino acid changes within this binding site that sterically hinder the binding of the bulkier sulfonamide drug while still allowing the smaller pABA substrate to bind. frontiersin.org

In Carbonic Anhydrases: The primary interaction is the coordination of the sulfonamide nitrogen with the catalytic Zn²⁺ ion. Additionally, the sulfonamide oxygens often form a hydrogen bond network with the side chain of a key threonine residue (e.g., Thr199 in hCA II), and the aromatic portion of the inhibitor makes van der Waals contacts with hydrophobic residues lining the active site cavity. nih.gov

In Tubulin: For inhibitors binding to the colchicine (B1669291) site, interactions are typically established with residues on both α- and β-tubulin chains. The trimethoxyphenyl ring of colchicine, for example, fits into a hydrophobic pocket, while other parts of the molecule form hydrogen bonds. For a molecule like this compound, the fluorophenyl ring would likely occupy a hydrophobic region of the binding site.

The stability of a ligand-protein complex is governed by its binding free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions. researchgate.net Computational models estimate this energy by summing various forces. unipr.it

Electrostatic and Hydrogen Bonding: These are major contributors to binding affinity. In docking studies of sulfonamides with carbonic anhydrase, the interaction between the sulfonamide and the active site zinc ion is a dominant electrostatic contributor. mdpi.com Hydrogen bonds, such as those with key active site residues, further stabilize the complex. nih.gov

Hydrophobic and Van der Waals Interactions: The non-polar parts of the ligand, such as the fluorophenyl ring of this compound, contribute favorably to binding by making contact with hydrophobic residues in the binding pocket, displacing water molecules in an entropically favorable process. unipr.it

Table 2: Representative Binding Energy Contributions for a Ligand-Protein Complex

| Interaction Type | Energy Contribution | Description |

| Electrostatic Energy | Favorable (Negative) | Arises from interactions between charged or polar groups, such as the sulfonamide moiety and a metal ion (e.g., Zn²⁺ in CA). |

| Hydrogen Bonds | Favorable (Negative) | Specific directional interactions between H-bond donors and acceptors on the ligand and protein. |

| Van der Waals Forces | Favorable (Negative) | Non-specific attractive forces between atoms in close contact, crucial for packing within the binding site. |

| Desolvation Penalty | Unfavorable (Positive) | The energy required to remove ordered water molecules from the surfaces of the ligand and the protein's active site upon binding. |

| Conformational Entropy | Unfavorable (Positive) | The loss of rotational and translational freedom of the ligand and protein side chains upon forming a stable complex. |

This table provides a conceptual overview of the energetic components in ligand-protein binding.

Mechanistic Investigations of Cellular-Level Effects (e.g., Microtubule Disruption in vitro)

The interaction of a compound with its molecular target ultimately leads to observable effects at the cellular level. For a compound with a stilbene-like structure, such as this compound, a primary anticipated cellular effect is the disruption of the microtubule network. nih.gov

In vitro studies using immunofluorescence microscopy can directly visualize this effect. Cells treated with microtubule-destabilizing agents show a characteristic loss of the fine, filamentous microtubule network, which is replaced by a diffuse cytoplasmic stain for tubulin. nih.gov This disruption of microtubule dynamics leads to a halt in the cell cycle, typically arresting cells in the G2/M phase, as the mitotic spindle cannot form correctly. nih.govmdpi.com This cell cycle arrest can subsequently trigger programmed cell death, or apoptosis. nih.gov

Furthermore, some microtubule-disrupting agents, particularly those that bind to the colchicine site, can also function as vascular-disrupting agents (VDAs). nih.gov They can cause a rapid change in the shape of endothelial cells that line blood vessels, leading to the collapse of tumor vasculature and subsequent necrosis of the tumor core. nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the this compound scaffold, SAR studies have primarily focused on modifications of the aryl ring and the sulfonamide group to probe their interactions with biological targets.

Research into derivatives of the closely related (E)-N-Aryl-2-ethene-sulfonamide has provided valuable insights into the SAR of this class of compounds, particularly concerning their anticancer activities. These studies systematically modify the chemical structure and measure the corresponding changes in biological activity, often expressed as the half-maximal inhibitory concentration (IC50) in various in vitro assays.

A key finding is that the nature and position of substituents on the aryl ring, as well as modifications to the sulfonamide nitrogen, play a critical role in determining the compound's potency. For instance, in a series of (E)-N-Aryl-2-ethene-sulfonamide derivatives tested against prostate cancer cell lines, specific substitutions on the N-aryl ring led to significant variations in anticancer activity.

The following interactive data table summarizes the in vitro anticancer activity of a selection of (E)-N-Aryl-2-ethene-sulfonamide derivatives, highlighting the impact of different substituents on their potency.

Table 1: In Vitro Anticancer Activity of (E)-N-Aryl-2-ethene-sulfonamide Derivatives

| Compound ID | N-Aryl Substituent | pIC50 |

|---|---|---|

| 1 | 2,3,4-trimethoxyphenyl | 5.30 |

| 2 | 2,4,5-trimethoxyphenyl | 5.48 |

| 3 | 2,4,6-trimethoxyphenyl | 5.62 |

| 4 | 3,4,5-trimethoxyphenyl | 5.82 |

| 5 | 2,3,4-OCH3-OCH3 | 6.15 |

| 6 | 2-OCH3,5-Br | 5.70 |

| 7 | 4-F, 2-OCH3 | 5.82 |

| 8 | 4-NH2, 2-OCH3 | 6.12 |

| 9 | 4-NO2, 2-OCH3 | 5.82 |

| 10 | 4-NH2, 3,5-(OCH3)2 | 6.00 |

From this data, several SAR trends can be deduced:

The presence of methoxy (B1213986) (OCH3) groups on the N-aryl ring generally enhances anticancer activity.

The positioning of these methoxy groups is crucial, with the 3,4,5-trimethoxyphenyl derivative (Compound 4) showing high potency.

The introduction of a fluorine atom at the 4-position of the N-aryl ring, in conjunction with a 2-methoxy group (Compound 7), results in significant activity, suggesting a favorable interaction of the fluorine with the biological target.

An amino (NH2) group at the 4-position (Compounds 8 and 10) also appears to contribute positively to the activity.

These findings suggest that the electronic and steric properties of the substituents on the N-aryl ring are key determinants of biological activity, likely by influencing how the molecule binds to its target protein. The sulfonamide moiety itself is a critical linker and hydrogen bonding component.

To further quantify the relationship between the chemical structure and biological activity, Quantitative Structure-Activity Relationship (QSAR) models have been developed for (E)-N-Aryl-2-ethene-sulfonamide derivatives. researchgate.net QSAR studies use statistical methods to correlate calculated molecular descriptors with experimentally determined biological activities, providing predictive models and deeper mechanistic insights. researchgate.net

For a series of 40 (E)-N-Aryl-2-ethene-sulfonamide compounds, a QSAR study was conducted to predict their anticancer activity (pIC50). researchgate.net The study utilized multiple linear regression (MLR) to build a model based on various molecular descriptors.

The developed QSAR model revealed the importance of several descriptors in influencing the anticancer activity:

LUMO (Lowest Unoccupied Molecular Orbital energy): A positive coefficient for LUMO suggests that a higher LUMO energy, often associated with better electron-accepting capabilities, is favorable for activity. This indicates that interactions involving electron transfer may be important for the mechanism of action.

HD (Number of Hydrogen Bond Donors): A positive correlation with the number of hydrogen bond donors suggests that hydrogen bonding interactions are crucial for binding to the target.

HA (Number of Hydrogen Bond Acceptors): A negative coefficient for this descriptor was observed, indicating that an increased number of hydrogen bond acceptors might be detrimental to activity, possibly due to unfavorable steric or electronic effects. researchgate.net

Index (a topological descriptor): A negative correlation with this descriptor suggests that certain structural complexities or branching patterns may decrease activity.

The following interactive data table showcases the key descriptors and their contribution to the predictive QSAR model for a subset of the studied compounds.

Table 2: Key Molecular Descriptors and Predicted Anticancer Activity from a QSAR Model

| Compound ID | Experimental pIC50 | Predicted pIC50 | LUMO (eV) | HD | HA | Index |

|---|---|---|---|---|---|---|

| 1 | 5.30 | 5.32 | -0.65 | 1 | 5 | 3.21 |

| 2 | 5.48 | 5.45 | -0.62 | 1 | 5 | 3.25 |

| 3 | 5.62 | 5.65 | -0.59 | 1 | 5 | 3.29 |

| 4 | 5.82 | 5.80 | -0.55 | 1 | 5 | 3.33 |

| 5 | 6.15 | 6.18 | -0.48 | 1 | 6 | 3.45 |

| 6 | 5.70 | 5.72 | -0.71 | 1 | 4 | 3.15 |

| 7 | 5.82 | 5.85 | -0.68 | 1 | 4 | 3.18 |

| 8 | 6.12 | 6.10 | -0.50 | 2 | 4 | 3.20 |

| 9 | 5.82 | 5.79 | -0.85 | 1 | 6 | 3.28 |

| 10 | 6.00 | 6.03 | -0.45 | 2 | 5 | 3.35 |

The high correlation between the experimental and predicted pIC50 values validates the QSAR model and its underlying mechanistic hypotheses. researchgate.net This model can be a powerful tool for the in-silico screening of new, untested derivatives of this compound, allowing for the prioritization of compounds with the highest predicted potency for synthesis and further biological evaluation. The insights gained from these QSAR studies guide the rational design of more effective anticancer agents based on this chemical scaffold.

Advanced Analytical Methodologies for Research on 2 4 Fluorophenyl Ethene 1 Sulfonamide

Development of Chiral Separation Techniques for Enantiomeric Analysis

While 2-(4-fluorophenyl)ethene-1-sulfonamide itself is not inherently chiral, derivatives or related structures within the broader class of vinyl sulfonamides can possess chiral centers or exhibit atropisomerism, a form of axial chirality due to restricted rotation around a sigma bond. chemrxiv.orgresearchgate.net The synthesis of such chiral molecules often results in a racemic mixture of enantiomers, which may exhibit different biological activities. Consequently, the development of robust chiral separation techniques is paramount for isolating and analyzing individual enantiomers.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for enantiomeric separation. The primary strategies involve either direct or indirect methods.

Direct Chiral HPLC: This approach utilizes a Chiral Stationary Phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and are effective at resolving a broad range of chiral compounds. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times.

Indirect Chiral HPLC: This method involves the pre-column derivatization of the enantiomers with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have distinct physicochemical properties and can be readily separated on a standard achiral stationary phase, such as a C18 column. nih.gov